5-Fluoro-benzooxazole-2-carboxylic acid

描述

Chemical Structure and Nomenclature

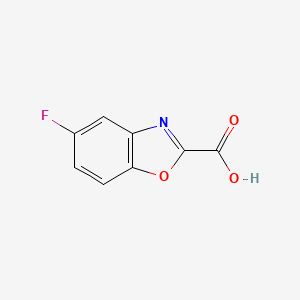

5-Fluoro-benzooxazole-2-carboxylic acid (CAS: 944898-49-1) is a fluorinated heterocyclic compound with the molecular formula C₈H₄FNO₃ and a molecular weight of 181.12 g/mol . Its IUPAC name is 5-fluoro-1,3-benzoxazole-2-carboxylic acid , reflecting its fused bicyclic structure: a benzene ring condensed with an oxazole ring (containing oxygen and nitrogen atoms at positions 1 and 3) and a fluorine substituent at position 5. The carboxylic acid group at position 2 enhances its reactivity in synthetic applications (Fig. 1).

Table 1: Key Structural Properties

Spectroscopic characterization includes ¹H NMR (δ 7.8–8.2 ppm for aromatic protons, δ 12.5 ppm for -COOH) and ¹³C NMR (δ 160–165 ppm for carbonyl carbons).

Historical Development of Benzoxazole Derivatives

Benzoxazoles emerged as a critical scaffold in medicinal chemistry following the discovery of natural antibiotics like calcimycin in the mid-20th century. Early synthetic routes involved cyclization of 2-aminophenol with carboxylic acids or aldehydes , but fluorinated derivatives gained prominence in the 2000s for their enhanced metabolic stability. The introduction of fluorine at position 5 in benzoxazole-2-carboxylic acid was first reported in 2010, driven by demand for bioisosteres in kinase inhibitor design.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the strategic use of fluorine to modulate electronic and steric properties in heterocycles. The electron-withdrawing fluorine atom increases acidity (pKa ≈ 2.39), enabling selective deprotonation for salt formation (e.g., sodium or potassium carboxylates). Its applications include:

Position within the Benzoxazole Family of Compounds

This compound occupies a niche as a fluorinated analog of simpler benzoxazole carboxylates. Its structural uniqueness lies in:

- Enhanced Lipophilicity : The fluorine atom increases logP by 0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability.

- Bioisosteric Utility : Serves as a replacement for carboxylic acids in protease inhibitors due to similar steric demands.

- Synthetic Versatility : Reacts with Grignard reagents, alkyl halides, and amines to yield esters, amides, and salts.

属性

IUPAC Name |

5-fluoro-1,3-benzoxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO3/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWRUQHCOXUMAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696195 | |

| Record name | 5-Fluoro-1,3-benzoxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944898-49-1 | |

| Record name | 5-Fluoro-1,3-benzoxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

5-Fluoro-benzooxazole-2-carboxylic acid is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a benzoxazole ring with a fluorine atom at the 5-position and a carboxylic acid group at the 2-position. Its molecular formula is with a molecular weight of approximately 185.14 g/mol. The presence of the fluorine atom is believed to enhance its lipophilicity and biological activity, making it a subject of interest for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 1: Antimicrobial Activity Data

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL | |

| Escherichia coli | Not effective |

The compound demonstrated selective activity against Gram-positive bacteria, with MIC values indicating effective inhibition at relatively low concentrations. This selectivity suggests potential for further development as an antibiotic agent.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory activity. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential application in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Preliminary findings suggest that this compound can induce cytotoxic effects on several cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast cancer) | 15.8 | Induction of apoptosis |

| A549 (Lung cancer) | 18.8 | Cell cycle arrest at G2/M phase |

| HepG2 (Liver cancer) | 42.4 | ROS generation |

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy.

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of various benzoxazole derivatives, including this compound, against Bacillus subtilis. The results highlighted its superior antibacterial properties compared to other derivatives, reinforcing its potential as a lead compound in antibiotic development .

- Cytotoxicity Assessment : In another study focusing on the anticancer effects, researchers treated MCF-7 and A549 cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, suggesting that modifications to enhance potency could be beneficial .

科学研究应用

The biological properties of 5-fluoro-benzoxazole-2-carboxylic acid are noteworthy, with studies highlighting its antimicrobial and anti-inflammatory effects. The presence of the fluorine atom enhances lipophilicity, which can improve the compound's interaction with biological targets.

- Antimicrobial Properties : Research indicates that derivatives of benzoxazole compounds exhibit antimicrobial activity against various bacterial strains. The sodium salt form of 5-fluoro-benzoxazole-2-carboxylic acid has been shown to be effective against certain bacteria, suggesting its potential in developing new antimicrobial agents .

- Anti-inflammatory Activity : Studies have demonstrated that related benzoxazole derivatives possess anti-inflammatory properties. For instance, 2-halogenated phenyl benzoxazole-5-carboxylic acids have been screened for their anti-inflammatory activity and cytotoxicity, revealing significant effects comparable to standard anti-inflammatory drugs like ibuprofen .

Synthetic Methodologies

The synthesis of 5-fluoro-benzoxazole-2-carboxylic acid has been explored through various innovative approaches. These methods not only enhance yield but also improve the efficiency of the synthesis process.

- Catalytic Methods : Recent advances in synthetic strategies include the use of nanocatalysts and environmentally friendly solvents. For example, a magnetic solid acid nanocatalyst has been employed for synthesizing benzoxazole derivatives with high yields and reduced reaction times .

- Green Chemistry Approaches : Several studies have focused on green chemistry principles to synthesize benzoxazole derivatives efficiently. Techniques such as solvent-free grinding methods have yielded excellent results with minimal environmental impact .

Therapeutic Applications

The therapeutic potential of 5-fluoro-benzoxazole-2-carboxylic acid is being investigated in various areas:

- Cancer Treatment : The compound has shown promise in cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). Its structural modifications can enhance its activity against these cell lines, making it a candidate for further development as an anticancer agent .

- Drug Development : The unique structure of benzoxazoles allows them to serve as scaffolds for drug discovery. Their ability to mimic nucleic acid bases enables interaction with biological receptors, making them suitable for developing novel therapeutic agents .

Comparative Analysis Table

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Carboxybenzoxazole | Carboxyl group at position 6 | Anti-inflammatory properties |

| 2-Amino-5-fluorobenzoxazole | Amino group at position 2 | Enhanced antibacterial activity |

| 5-Fluoro-benzoxazole-2-carboxylic acid | Fluorine substitution | Increased lipophilicity and reactivity |

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between 5-fluoro-benzooxazole-2-carboxylic acid and its analogs:

Key Observations:

- Electronic Effects : The electron-withdrawing fluorine substituent in this compound likely enhances the acidity of its carboxylic acid group compared to methoxy-substituted analogs .

- Bioactivity : Benzooxazole and benzothiazole derivatives exhibit distinct bioactivity profiles. For example, benzothiazoles are explored for antimicrobial and anticancer properties, while benzooxazoles are studied as kinase inhibitors .

- Solubility and Stability: The benzimidazole analog (C₈H₅FN₂O₂) may exhibit higher aqueous solubility due to additional hydrogen-bonding sites, whereas the benzothiazole analog (C₈H₄FNO₂S) could show better membrane permeability due to sulfur’s lipophilic nature .

准备方法

Cyclization of 2-Aminophenol Derivatives with Fluorinated Precursors

The most common and foundational approach to synthesize 5-fluoro-benzooxazole-2-carboxylic acid involves the cyclization of 2-aminophenol or its fluorinated analogs with carboxylic acid derivatives or their activated forms.

General Reaction Scheme :

2-Aminophenol (or 5-fluoro-2-aminophenol) is reacted with fluorinated carboxylic acid derivatives under dehydrating conditions to induce cyclization forming the benzoxazole ring.Cyclization Agents :

Common dehydrating agents include phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA), which facilitate ring closure by activating the carboxyl group and promoting intramolecular nucleophilic attack by the amino group.Reaction Conditions :

Typically carried out under reflux or elevated temperatures (e.g., 100 °C) in polar aprotic solvents such as DMF or polyphosphoric acid medium.Yields and Limitations :

Moderate yields are often reported due to the harsh conditions required; high temperatures can lead to side reactions or decomposition. Operational simplicity is a noted advantage, but optimization is necessary to balance yield and purity.

Example : The synthesis of 6-fluoro-1,3-benzoxazole-2-carbaldehyde, a closely related compound, follows similar cyclization protocols with POCl₃ or PPA, indicating the applicability of these methods to this compound synthesis.

One-Pot Synthesis via Reaction of 2-Aminophenol with Fluorinated Reagents

A streamlined one-pot synthesis method involves reacting 2-aminophenol directly with fluorinated reagents under controlled conditions to form the benzoxazole ring bearing the fluorine substituent and carboxylic acid functionality.

Mechanism :

This approach often involves in situ formation of an intermediate that cyclizes to the benzoxazole ring without isolating intermediates.Advantages :

Reduces the number of purification steps, improves overall efficiency, and can be adapted for sodium salt derivatives of the acid.Applications :

Used to prepare sodium salts of 5-fluoro-1,3-benzoxazole-2-carboxylic acid for enhanced solubility and biological activity studies.Research Findings :

The presence of fluorine enhances lipophilicity and biological interactions, which is critical for pharmaceutical applications.

Catalytic Nanoparticle-Assisted Synthesis

Nanocatalysts such as nano-ZnO have been employed to catalyze the reaction of 2-aminophenol with aldehydes to form benzoxazole derivatives:

Reaction Conditions :

Typically performed in DMF at around 100 °C.Benefits :

Operational simplicity, easy workup, and moderate yields.Drawbacks :

Requires relatively high temperatures and may give lower yields compared to other methods.Research Insight :

This method is promising for synthesizing benzoxazole scaffolds but may need optimization for fluorinated carboxylic acid derivatives.

Comparative Summary Table of Preparation Methods

Detailed Research Findings and Notes

Fluorine Substitution Effects :

The incorporation of fluorine at the 5-position of benzoxazole increases lipophilicity and can alter electronic properties, affecting reactivity and biological activity. This necessitates careful selection of reaction conditions to preserve the fluorine substituent.Analytical Characterization :

Purity and structure confirmation of synthesized this compound are typically done by NMR (¹H, ¹³C, and ¹⁹F), mass spectrometry, and chromatographic techniques.Safety and Handling :

Fluorinated benzoxazole derivatives require handling in well-ventilated fume hoods with appropriate PPE due to potential toxicity and volatility of reagents.Scalability : Continuous flow reactors and catalytic methods are promising for industrial-scale synthesis, offering better control over reaction parameters and product consistency.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-fluoro-benzooxazole-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Start with halogenated benzoic acid precursors (e.g., 4-fluorobenzoic acid derivatives, as in ). Cyclization via coupling with thiourea or urea derivatives under acidic conditions (e.g., polyphosphoric acid) can form the benzoxazole core. Fluorine substitution requires careful control of electrophilic fluorination agents (e.g., Selectfluor®) to avoid over-halogenation. Optimize reaction temperature (typically 80–120°C) and time (6–24 hours) to balance yield and purity. Monitor intermediates via TLC or HPLC (≥95% purity threshold, as in ).

Q. How should researchers characterize the structural and purity profile of this compound?

- Methodology :

- X-ray crystallography : Resolve crystal structure using software like SHELXS97 (as in ). Key parameters include bond angles (C-F: ~1.34 Å) and hydrogen-bonding networks.

- NMR : Assign peaks using -NMR for fluorine environment analysis and -NMR to confirm carboxylic acid and benzoxazole ring integrity.

- HPLC : Use high-performance liquid chromatography with UV detection (HPLC-UV, ≥95% purity, as per ’s HLC standards ).

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- pH stability : Dissolve in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy over 72 hours. Compare with structurally similar compounds (e.g., 4-fluorobenzoic acid degradation kinetics in ).

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>185°C, based on mp trends in ).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in metal coordination or catalytic systems?

- Methodology :

- DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and electron density maps. Compare with fluorophores like 3-[2-(8-quinolinyl)benzoxazol-5-yl]alanine ( ).

- Molecular docking : Simulate interactions with transition metal ions (e.g., Cu, Fe) using AutoDock Vina, focusing on carboxylate and fluorine binding sites.

Q. How to resolve contradictions in reported solubility data for halogenated benzoxazole derivatives?

- Methodology :

- Solvent screening : Test solubility in polar aprotic (DMF, DMSO) vs. nonpolar solvents (hexane) using gravimetric analysis.

- Co-solvent systems : Employ ethanol/water mixtures (40–60% v/v) to enhance solubility, referencing purification protocols for fluorobenzoic acids ( ).

- Data normalization : Account for batch-to-batch variability by cross-referencing purity certificates (e.g., >95% HLC in ).

Q. What advanced applications exist for this compound in fluorescence-based detection systems?

- Methodology :

- Fluorophore design : Modify the carboxylic acid group with ethylenediamine linkers for conjugation to biomolecules, inspired by benzoxazole-based probes in .

- Solvatochromism studies : Measure emission spectra in solvents of varying polarity (e.g., cyclohexane to methanol) to assess environmental sensitivity.

Q. How can researchers validate the biological activity of this compound against microbial targets?

- Methodology :

- MIC assays : Test against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains using broth microdilution (10–100 µg/mL). Compare with structurally related benzoxaboroles ( ).

- Synergy studies : Combine with β-lactam antibiotics and assess fractional inhibitory concentration (FIC) indices.

Data Contradiction Analysis

Q. Discrepancies in reported melting points for fluorinated benzoheterocycles: How to address them?

- Root cause analysis : Variations may arise from polymorphic forms or residual solvents.

- Resolution :

- Perform DSC with controlled heating rates (5°C/min).

- Cross-check with crystallographic data (e.g., hydrogen-bonding patterns in ).

Q. Conflicting computational vs. experimental results in electronic properties: What steps should be taken?

- Troubleshooting :

- Re-optimize DFT basis sets (e.g., B3LYP/6-311+G(d,p)) to match experimental UV-Vis spectra.

- Validate with cyclic voltammetry to measure redox potentials (e.g., E for fluorophore applications in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。